Methyl 6-chloro-6-deoxy-beta-D-glucopyranoside

Description

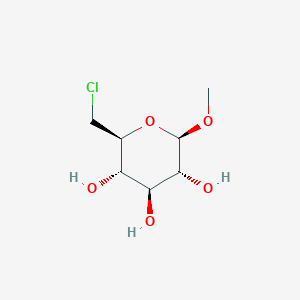

Methyl 6-chloro-6-deoxy-beta-D-glucopyranoside is a synthetic monosaccharide derivative where the hydroxyl group at the C6 position of glucose is replaced by a chlorine atom. This modification alters its chemical reactivity, stability, and biological interactions compared to native glucose. The compound serves as a precursor for synthesizing diverse derivatives, including nucleoside analogs and glycosylation reagents. Its molecular formula is C₇H₁₃ClO₅ (molecular weight: 212.63 g/mol), and it is characterized by its β-anomeric configuration and deoxygenated C6 position .

Structure

3D Structure

Properties

CAS No. |

4990-84-5 |

|---|---|

Molecular Formula |

C7H13ClO5 |

Molecular Weight |

212.63 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6R)-2-(chloromethyl)-6-methoxyoxane-3,4,5-triol |

InChI |

InChI=1S/C7H13ClO5/c1-12-7-6(11)5(10)4(9)3(2-8)13-7/h3-7,9-11H,2H2,1H3/t3-,4-,5+,6-,7-/m1/s1 |

InChI Key |

TZECRHYTLKLTSH-XUUWZHRGSA-N |

Isomeric SMILES |

CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CCl)O)O)O |

Canonical SMILES |

COC1C(C(C(C(O1)CCl)O)O)O |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Procedure

The most widely documented method involves reacting D-glucose with methanesulphonyl chloride in DMF under controlled conditions. In a representative procedure, 10 g of D-glucose is dissolved in 100 mL of DMF at 60°C, followed by dropwise addition of methanesulphonyl chloride (47 mL) at 0°C. The mixture is stirred at 60°C for 24 hours, after which 100 mL of water is added to hydrolyze intermediate products. Post-reaction workup includes extraction with dichloromethane, evaporation, and acetylation with acetic anhydride in pyridine to yield the tetraacetate intermediate.

Key Parameters:

Optimization Strategies

-

Reduced Side Reactions : Maintaining temperatures below 20°C during chlorination minimizes undesired substitutions at secondary hydroxyl groups (e.g., C-4).

-

Workup Modifications : Sequential extraction with dichloromethane and distillation under reduced pressure removes residual DMF, improving product purity.

-

Scale-Up Feasibility : Pilot-scale trials demonstrate consistent yields (55–60%) when using a 1:2.5 glucose-to-methanesulphonyl chloride ratio.

Sodium Methoxide-Mediated Deoxygenation

Alternative Pathway for 6-Deoxy Intermediates

A Japanese patent (JPS6245594A) describes the synthesis of methyl 6-chloro-6-deoxy-alpha-D-glucopyranoside via hydrogenation and subsequent chlorination. Although the focus is on the alpha anomer, the methodology provides insights applicable to beta-configuration synthesis.

Procedure Overview:

Key Data:

Comparative Analysis with Chlorination Methods

| Parameter | Methanesulphonyl Chloride Method | Sodium Methoxide Method |

|---|---|---|

| Yield | 57% | 48.5% |

| Reaction Time | 24 hours | 11 hours |

| Anomeric Control | Beta (via acetylation) | Alpha (requires inversion) |

| Scalability | High | Moderate |

Chlorosulphation-Based Approaches

Sulphuryl Chloride in Pyridine/Chloroform

A Canadian Journal of Chemistry study details the use of sulphuryl chloride (SO₂Cl₂) in pyridine/chloroform at -70°C to synthesize 6-chloro-6-deoxy derivatives. While originally applied to phthalimido-protected glucosides, this method offers regioselective advantages.

Procedure Highlights:

Limitations and Adaptations

-

Functional Group Sensitivity : Phthalimido groups require protection/deprotection steps, increasing synthetic complexity.

-

Solvent System : Pyridine/chloroform enhances solubility but complicates large-scale production due to toxicity.

Critical Analysis of Regioselectivity and Byproduct Formation

Competing Substitution at C-4

Under non-optimized conditions, chlorination at C-4 can occur, leading to mixtures of 4,6-dichloro derivatives. For example, prolonged reaction times (>24 hours) at 60°C with methanesulphonyl chloride result in up to 15% C-4 substitution.

Chemical Reactions Analysis

Types of Reactions: METHYL-6-CHLORO-6-DEOXY-.BETA.-D-GLUCOPYRANOSIDE undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium hydroxide or ammonia can be used to replace the chlorine atom.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed:

Substitution Products: Depending on the nucleophile used, products such as methyl-6-hydroxy-6-deoxy-.beta.-D-glucopyranoside or methyl-6-amino-6-deoxy-.beta.-D-glucopyranoside can be formed.

Oxidation Products: Oxidation can lead to the formation of carboxylic acids or aldehydes.

Reduction Products: Reduction typically yields alcohols or alkanes.

Scientific Research Applications

Antifertility Agents

One of the most significant applications of methyl 6-chloro-6-deoxy-beta-D-glucopyranoside is its role as an antifertility agent. Research indicates that chlorodeoxysugars, including this compound, exhibit spermicidal activity. They have been investigated for their potential to suppress fertility in male mammals, including rats.

Case Study: Male Fertility Inhibition

In a study where male rats were administered various doses of 6-chloro-6-deoxy-D-glucitol (a related compound), complete antifertility activity was observed at doses of 18 mg/kg/day. The findings suggest that these compounds could be developed into effective contraceptive agents with minimal toxicity and reversible effects on fertility after cessation of treatment .

Biochemical Reagents

This compound serves as a valuable biochemical reagent in various research settings. Its unique structural properties allow it to be utilized in studies involving enzyme interactions, carbohydrate metabolism, and glycosylation processes.

Applications in Enzymatic Studies

Chlorinated sugars can act as substrates or inhibitors for specific glycosyltransferases and other carbohydrate-modifying enzymes. This property makes them useful in elucidating enzyme mechanisms and pathways involved in carbohydrate metabolism .

Synthesis of Novel Compounds

The synthesis of this compound has opened avenues for the development of novel glycosylated compounds with enhanced biological activities. The chlorination at the 6-position modifies the reactivity and biological profile of the sugar, making it a candidate for further derivatization.

Synthesis Techniques

The synthesis typically involves chlorination reactions on glucose derivatives, followed by purification processes to yield the desired chlorodeoxysugar. Methods such as using sodium borohydride for reduction and subsequent acetylation are common practices in preparing derivatives like 6-chloro-6-deoxy-D-glucitol .

Potential Therapeutic Uses

Emerging research suggests that this compound may have applications beyond antifertility. Its low toxicity profile and ability to penetrate biological membranes raise interest in its potential use as a therapeutic agent in various diseases.

Research Directions

Further investigation is needed to explore its efficacy in conditions such as diabetes or metabolic disorders, where glucose analogs may play a role in modulating metabolic pathways or insulin sensitivity .

Mechanism of Action

The mechanism of action of METHYL-6-CHLORO-6-DEOXY-.BETA.-D-GLUCOPYRANOSIDE involves its interaction with specific molecular targets. The chlorine atom and the glucopyranoside structure allow it to bind to certain enzymes or receptors, potentially inhibiting or modifying their activity. This interaction can affect various biochemical pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Derivatives

Methyl 6-deoxy-6-iodo-β-D-glucopyranoside

- Structure : Iodine substituent at C4.

- Molecular Formula : C₇H₁₃IO₅ (MW: 304.08 g/mol).

- Synthesis: Achieved via Mitsunobu-like conditions using methyl α-D-glucopyranoside, triphenylphosphine, iodine, and imidazole in THF (91% yield) .

- Applications : Preferred in synthetic routes due to iodine’s superior leaving group ability, facilitating further substitutions.

Methyl 6-chloro-6-deoxy-beta-D-glucopyranoside

- Key Differences :

- Reactivity : Chlorine’s smaller size and lower polarizability compared to iodine result in slower nucleophilic displacement reactions.

- Stability : Greater thermal and hydrolytic stability due to stronger C-Cl bonds.

- Applications : Used in biochemical assays (e.g., blood glucose determination) and as a precursor for C-nucleoside analogues .

Sulfonate and Sulfonyl Derivatives

Methyl 6-O-benzenesulfonyl-α-D-glucopyranoside

- Structure : Benzenesulfonyl group (-SO₂C₆H₅) at C5.

- Molecular Formula : C₁₃H₁₈O₈S (MW: 334.34 g/mol).

- Synthesis : Direct sulfonylation using benzenesulfonyl chloride in pyridine.

- Comparison :

- The electron-withdrawing sulfonyl group increases acidity at adjacent hydroxyls, enhancing reactivity in glycosylation reactions.

- Unlike the chloro derivative, sulfonyl groups enable diverse functionalization (e.g., nucleophilic displacement with amines or thiols).

Thioether and Chromogenic Derivatives

4-Methylumbelliferyl 6-thio-palmitate-beta-D-glucopyranoside

- Structure : Thio-palmitate ester at C6.

- Molecular Formula : C₃₂H₄₈O₈S (MW: 592.79 g/mol).

- Applications : Serves as a fluorogenic substrate for enzymatic assays (e.g., detecting β-glucosidase activity) .

6-Chloro-3-indoxyl-beta-D-glucopyranoside

- Structure: Chloro-indoxyl group at the anomeric position.

- Applications : Chromogenic substrate for β-glucuronidase detection in microbiological assays .

Biological Activity

Methyl 6-chloro-6-deoxy-beta-D-glucopyranoside (M6ClG) is a sugar derivative that has garnered attention for its potential biological activities, particularly in the context of glucose metabolism and diabetes management. This article provides a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a chlorine atom at the 6-position of the glucose molecule and a methyl group at the anomeric position. Its molecular formula is . The unique substitution pattern contributes to its distinct biological properties compared to other glucose derivatives.

Recent studies have highlighted that M6ClG activates insulin receptor (IR) signaling pathways, which enhances glucose uptake in adipose tissue. This mechanism is particularly significant for individuals with Type 1 and Type 2 diabetes. Notably, M6ClG selectively activates IR without stimulating insulin-like growth factor receptors (IGF1R), potentially reducing the risk of cancer cell proliferation associated with traditional insulin therapies .

Glucose Metabolism

M6ClG has been shown to significantly lower blood glucose levels in various diabetic animal models:

- Type 2 Diabetes (T2D) Model : In high-fat diet-induced T2D mice, M6ClG administration resulted in a notable reduction in blood glucose levels. The compound was administered at a dosage of 5 mg/kg every other day, demonstrating efficacy comparable to insulin in promoting glucose uptake .

- Type 1 Diabetes (T1D) Model : In streptozotocin-induced T1D mice, a single dose of M6ClG (10 mg/kg) led to a rapid decline in blood glucose levels within three hours post-administration .

Comparative Binding Affinity

M6ClG exhibits a high binding affinity for insulin receptors, surpassing that of known compounds such as α-PGG (galloyl-alpha-D-glucopyranose). This suggests that M6ClG may effectively mimic insulin's action while minimizing adverse effects associated with conventional therapies.

Comparative Analysis of Related Compounds

The following table summarizes key structural features and biological activities of compounds related to M6ClG:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl 6-chloro-6-deoxy-alpha-D-glucopyranoside | Alpha anomeric configuration | Different anomeric stability compared to beta form |

| Methyl 6-deoxy-beta-D-glucopyranoside | Lacks chlorine substitution | Does not exhibit the same biological activity |

| Phenyl 6-chloro-6-deoxy-beta-D-glucopyranoside | Contains a phenyl group | May have different interaction profiles with receptors |

Case Studies

- Animal Study on T2D : In a controlled study involving T2D mice, treatment with M6ClG resulted in improved glucose tolerance and reduced plasma insulin levels over a ten-week period. Blood glucose levels were monitored weekly, showing sustained efficacy throughout the treatment duration .

- In Vitro Studies : Laboratory studies indicated that M6ClG could stimulate Akt phosphorylation in insulin-responsive tissues, further supporting its role in enhancing glucose uptake mechanisms .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Methyl 6-chloro-6-deoxy-beta-D-glucopyranoside, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves selective chlorination at the C6 position of methyl glucopyranoside derivatives. Key steps include:

-

Protecting Group Strategy : Use of triphenylmethyl (trityl) or acetyl groups to block hydroxyl positions during chlorination .

-

Chlorination : Reaction with thionyl chloride (SOCl₂) or methanesulfonyl chloride (MsCl) followed by nucleophilic substitution. Optimize temperature (0–25°C) and solvent (e.g., pyridine or DMF) to improve yield .

-

Deprotection : Acidic hydrolysis (e.g., HCl in methanol) to remove protecting groups .

-

Example Optimization : Substituting trityl with acetyl groups reduces steric hindrance, improving reaction efficiency .

- Data Table :

| Protecting Group | Reaction Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Trityl | 24 | 65 | ≥95% |

| Acetyl | 12 | 82 | ≥98% |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution at C6 (e.g., absence of C6-OH signal at δ ~3.6 ppm and presence of C6-Cl at δ ~3.9 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+Na]⁺ at m/z 257.05) .

- Polarimetry : Specific rotation ([α]D²⁵) distinguishes stereochemistry (e.g., β-anomer: [α]D²⁵ ~−35°) .

Q. How is this compound used in biochemical assays, such as glucose determination?

- Methodological Answer :

- Non-Metabolizable Glucose Analog : Acts as a competitive inhibitor in enzymatic assays (e.g., hexokinase/glucose oxidase systems) to quantify blood glucose levels .

- Protocol : Pre-incubate with serum samples (30 min, 37°C) to block endogenous glucose metabolism, then measure residual activity spectrophotometrically (λ = 540 nm) .

Advanced Research Questions

Q. How does the antiviral mechanism of this compound differ among paramyxoviruses?

- Methodological Answer :

- Targeted Inhibition : Disrupts late-stage viral assembly in Sendai virus by interfering with hemagglutinin-neuraminidase (HN) glycoprotein folding, reducing viral particle infectivity .

- Specificity : Effective against measles and Newcastle disease viruses (IC₅₀ = 0.5–1.0 mM) but inactive against influenza or polio viruses. Mechanistic studies suggest HN glycoprotein structural variability dictates specificity .

- Data Table :

| Virus | IC₅₀ (mM) | HA Activity Reduction (%) |

|---|---|---|

| Sendai | 0.5 | 85 |

| Measles | 1.0 | 70 |

| Influenza A | >5.0 | <10 |

Q. What strategies mitigate the toxicity of this compound in cell-based studies?

- Methodological Answer :

- Dose Optimization : Use ≤1.0 mM in LLCMK2 cells to avoid cytotoxicity (viability >90% at 24 h) .

- Chelation : Add EDTA (1–2 mM) to reduce metal ion-mediated oxidative stress .

- Alternative Analogs : Replace with less toxic derivatives (e.g., 6-fluoro or 6-azido analogs) for prolonged assays .

Q. How can researchers resolve contradictory data on the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.